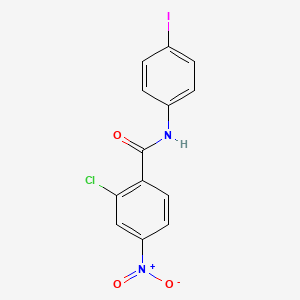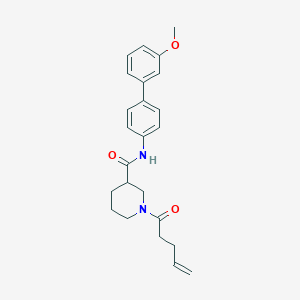
1,3-phenylenebis(carbonylimino-3,1-phenylene) diacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-phenylenebis(carbonylimino-3,1-phenylene) diacetate, also known as PDC, is a synthetic compound that has gained significant attention in the field of scientific research due to its unique properties. PDC is a versatile compound that has been used in various fields of research, including medicinal chemistry, material science, and environmental science.
Mécanisme D'action
The mechanism of action of 1,3-phenylenebis(carbonylimino-3,1-phenylene) diacetate is not fully understood. However, studies have shown that 1,3-phenylenebis(carbonylimino-3,1-phenylene) diacetate can form stable complexes with metal ions. 1,3-phenylenebis(carbonylimino-3,1-phenylene) diacetate can also act as a hydrogen-bonding donor and acceptor, which makes it a versatile ligand for the synthesis of various compounds.
Biochemical and Physiological Effects:
Studies have shown that 1,3-phenylenebis(carbonylimino-3,1-phenylene) diacetate has low toxicity and is well tolerated by living organisms. 1,3-phenylenebis(carbonylimino-3,1-phenylene) diacetate has been shown to inhibit the growth of cancer cells in vitro, suggesting that it has potential anti-cancer properties. 1,3-phenylenebis(carbonylimino-3,1-phenylene) diacetate has also been shown to have anti-inflammatory properties, which makes it a potential candidate for the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 1,3-phenylenebis(carbonylimino-3,1-phenylene) diacetate is its versatility. 1,3-phenylenebis(carbonylimino-3,1-phenylene) diacetate can be used as a building block for the synthesis of various compounds, which makes it a valuable tool for medicinal chemistry and material science. 1,3-phenylenebis(carbonylimino-3,1-phenylene) diacetate is also relatively easy to synthesize, which makes it accessible to researchers.
However, 1,3-phenylenebis(carbonylimino-3,1-phenylene) diacetate has some limitations for lab experiments. 1,3-phenylenebis(carbonylimino-3,1-phenylene) diacetate is not very soluble in water, which can make it difficult to work with in some experiments. 1,3-phenylenebis(carbonylimino-3,1-phenylene) diacetate can also form complexes with metal ions, which can complicate the interpretation of results in some experiments.
Orientations Futures
There are several future directions for the research on 1,3-phenylenebis(carbonylimino-3,1-phenylene) diacetate. One direction is the synthesis of novel 1,3-phenylenebis(carbonylimino-3,1-phenylene) diacetate-based compounds with potential applications in various fields of research. Another direction is the investigation of the mechanism of action of 1,3-phenylenebis(carbonylimino-3,1-phenylene) diacetate and its complexes with metal ions. Further research is also needed to explore the potential anti-cancer and anti-inflammatory properties of 1,3-phenylenebis(carbonylimino-3,1-phenylene) diacetate. Finally, research on the environmental applications of 1,3-phenylenebis(carbonylimino-3,1-phenylene) diacetate-based ligands for the removal of heavy metals from contaminated water is also needed.
Méthodes De Synthèse
The synthesis of 1,3-phenylenebis(carbonylimino-3,1-phenylene) diacetate involves the reaction of 1,3-phenylenediamine with diacetyl chloride in the presence of a catalyst. The reaction yields 1,3-phenylenebis(carbonylimino-3,1-phenylene) diacetate as a white crystalline solid with a melting point of 220-223°C. The purity of 1,3-phenylenebis(carbonylimino-3,1-phenylene) diacetate can be improved by recrystallization from solvents like ethanol or methanol.
Applications De Recherche Scientifique
1,3-phenylenebis(carbonylimino-3,1-phenylene) diacetate has been extensively studied for its potential applications in various fields of research. In medicinal chemistry, 1,3-phenylenebis(carbonylimino-3,1-phenylene) diacetate has been used as a building block for the synthesis of novel drugs. For example, 1,3-phenylenebis(carbonylimino-3,1-phenylene) diacetate has been used to synthesize inhibitors of the enzyme carbonic anhydrase, which is involved in various physiological processes. 1,3-phenylenebis(carbonylimino-3,1-phenylene) diacetate has also been used to synthesize compounds with potential anti-cancer and anti-inflammatory properties.
In material science, 1,3-phenylenebis(carbonylimino-3,1-phenylene) diacetate has been used as a precursor for the synthesis of metal-organic frameworks (MOFs). MOFs are a class of porous materials that have potential applications in gas storage, catalysis, and drug delivery. 1,3-phenylenebis(carbonylimino-3,1-phenylene) diacetate-based MOFs have shown promising results in gas separation and storage.
In environmental science, 1,3-phenylenebis(carbonylimino-3,1-phenylene) diacetate has been used as a ligand for the removal of heavy metals from contaminated water. 1,3-phenylenebis(carbonylimino-3,1-phenylene) diacetate-based ligands have shown high selectivity for heavy metals like lead and cadmium.
Propriétés
IUPAC Name |
[3-[[3-[(3-acetyloxyphenyl)carbamoyl]benzoyl]amino]phenyl] acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N2O6/c1-15(27)31-21-10-4-8-19(13-21)25-23(29)17-6-3-7-18(12-17)24(30)26-20-9-5-11-22(14-20)32-16(2)28/h3-14H,1-2H3,(H,25,29)(H,26,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRUTXMQQNLYKSZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=CC(=C1)NC(=O)C2=CC(=CC=C2)C(=O)NC3=CC(=CC=C3)OC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-methoxy-5-({3-[1-(2-pyrimidinyl)-4-piperidinyl]-1-pyrrolidinyl}methyl)pyrimidine](/img/structure/B6126641.png)
![2-{4-[2-(2-chlorophenoxy)ethyl]-1-piperazinyl}ethanol](/img/structure/B6126643.png)
![1-(2-ethyl-4-methyl-1H-imidazol-5-yl)-N-({1-[2-(4-methoxyphenyl)ethyl]-3-piperidinyl}methyl)-N-methylmethanamine](/img/structure/B6126666.png)
![1-(3-chlorophenyl)-4-[1-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-3-piperidinyl]piperazine](/img/structure/B6126671.png)
![2-{[{[1-(2-fluorobenzyl)-4-piperidinyl]methyl}(tetrahydro-2-furanylmethyl)amino]methyl}-6-methoxyphenol](/img/structure/B6126674.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-2-{3-oxo-1-[(2E)-3-phenyl-2-propen-1-yl]-2-piperazinyl}acetamide](/img/structure/B6126679.png)
![3-{[(3-fluorophenyl)amino]sulfonyl}-4-methyl-N-(2-methylphenyl)benzamide](/img/structure/B6126687.png)
![1-({5-[(3,4-difluorophenoxy)methyl]-3-isoxazolyl}carbonyl)-3-(4-methyl-4H-1,2,4-triazol-3-yl)piperidine](/img/structure/B6126688.png)
![4-(2-isopropoxyphenyl)-3-methyl-1-[6-(1-piperidinyl)-3-pyridazinyl]-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6126704.png)

![N-(2-methoxyphenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxamide](/img/structure/B6126718.png)
![N-(4-methoxybenzyl)-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B6126725.png)